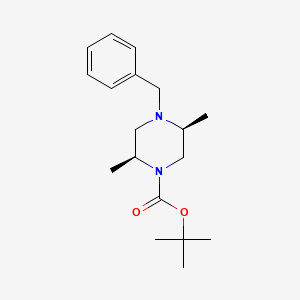![molecular formula C8H7N3O2 B1529589 Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate CAS No. 1260666-55-4](/img/structure/B1529589.png)
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
Overview
Description
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate: is a heterocyclic compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrolo-pyrimidine ring system, which is known for its biological activity and utility in medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a compound that has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these enzymes, leading to changes in cellular functions such as cell growth and proliferation .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the MAPK and PI3K/Akt signaling pathways, which are crucial for cell growth and survival . Similarly, the inhibition of VEGFR2 can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyrimidine with an α,β-unsaturated ester, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives reacting with nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
The major products of these reactions include various substituted pyrrolo[2,3-D]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry
In chemistry, Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their anticancer, antiviral, and antibacterial properties. The ability to inhibit specific enzymes or pathways makes it a valuable scaffold in drug design.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including organic semiconductors and liquid crystals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
- Methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
Uniqueness
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the electronic properties conferred by the pyrrolo-pyrimidine ring system. This uniqueness makes it particularly effective in certain biological applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-9-4-10-7(5)11-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMZNBDKQBVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-55-4 | |
| Record name | methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing compounds like 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids?
A1: The synthesis of novel compounds like 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids is crucial in medicinal chemistry. These compounds belong to a class of heterocycles known as pyrrolo[2,3-d]pyrimidines, which exhibit a wide range of biological activities. [] This suggests their potential as lead compounds for developing new drugs. By altering the substituents on the core structure, researchers can fine-tune the compound's properties, potentially leading to improved efficacy, potency, and selectivity against specific therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)


![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)




![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)

![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)

![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)
